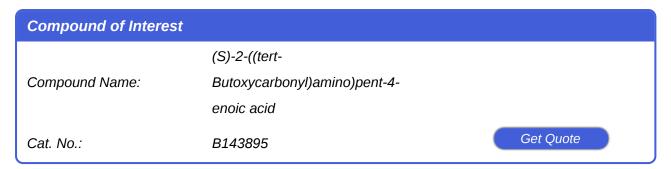


An In-Depth Technical Guide to Boc-Lallylglycine: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-allylglycine (Boc-L-allylglycine), a pivotal non-canonical amino acid in modern peptide chemistry and drug discovery. This document details its physicochemical properties, provides a thorough experimental protocol for its incorporation into peptides, and explores its applications, particularly in the development of novel therapeutics.

Core Properties of Boc-L-allylglycine

Boc-L-allylglycine is a derivative of the amino acid allylglycine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its use in stepwise peptide synthesis. The presence of the allyl group in its side chain offers a versatile chemical handle for a variety of post-synthetic modifications.

Below is a summary of its key quantitative data:



Property	Value	Reference
CAS Number	90600-20-7	[1][2]
Molecular Weight	215.25 g/mol	[1][2]
Molecular Formula	C10H17NO4	[1]

Note: Other related compounds include Boc-α-methyl-L-allylglycine (CAS: 129786-68-1, MW: 229.27 g/mol)[3] and the dicyclohexylammonium salt of Boc-L-allylglycine (CAS: 143979-15-1, MW: 396.56 g/mol)[4].

Strategic Importance in Peptide Synthesis and Drug Discovery

The unique structure of Boc-L-allylglycine, featuring both a protecting group and a reactive side chain, makes it a valuable building block in pharmaceutical and biotechnological research.[5][6] The Boc group provides temporary protection of the amino group, allowing for controlled, sequential addition of amino acids during solid-phase peptide synthesis (SPPS).[7]

The allyl side chain is orthogonal to standard Boc and Fmoc protecting group strategies, meaning it remains inert during the routine deprotection and coupling steps of peptide synthesis.[5] This allows for selective chemical modifications at a desired stage, which is instrumental in:

- Peptide Macrocyclization: Forming cyclic peptides, which can enhance conformational stability, receptor affinity, and resistance to metabolic degradation.[5]
- Cross-Metathesis: Reacting the allyl group with other olefins to introduce a wide array of substituents, such as fluorescent probes, glycosides, or lipophilic chains.[5]
- Thiol-ene "Click" Chemistry: Efficiently and specifically reacting the allyl group with thiols to conjugate various functional moieties.[5]

These modifications are critical for developing peptides with improved stability, bioavailability, and targeted therapeutic action.[5]



Experimental Protocols Synthesis of N-(Boc)-Allylglycine Methyl Ester

A detailed, multi-step synthesis of N-(Boc)-allylglycine methyl ester has been well-documented, involving a zinc-mediated, palladium-catalyzed cross-coupling reaction.[8] This procedure provides a foundational method for producing this valuable derivative.

Incorporation of Boc-L-allylglycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the manual incorporation of Boc-L-allylglycine into a growing peptide chain using Boc-based SPPS.

Materials:

- Pre-loaded resin (e.g., MBHA resin for peptide amides)
- N-Boc-L-allylglycine
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU)
- N,N-Dimethylformamide (DMF)
- SPPS reaction vessel

Procedure:

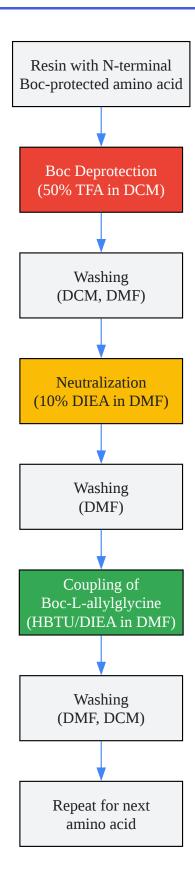
- Resin Swelling: The pre-loaded resin is swelled in DCM within the reaction vessel to ensure optimal reaction kinetics.[5]
- Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treatment with a 50% TFA solution in DCM for approximately 30 minutes.[5] This



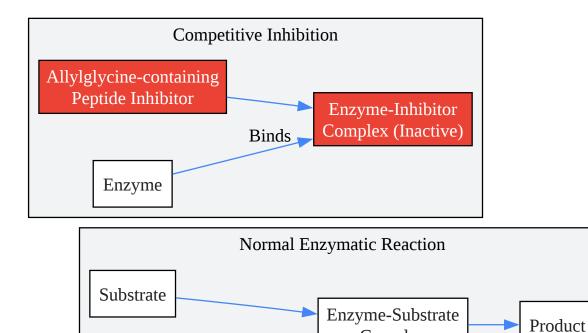
exposes the free amine for the subsequent coupling step.

- Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.[5]
- Neutralization: The resin is neutralized with a 10% DIEA solution in DMF to deprotonate the N-terminal ammonium salt, followed by washing with DMF.[5]
- Coupling of Boc-L-allylglycine:
 - In a separate vial, N-Boc-L-allylglycine (2-4 equivalents relative to resin loading) is preactivated with a coupling reagent (e.g., HBTU) and DIEA in DMF for 5-10 minutes.[5]
 - The activated amino acid solution is then added to the resin.
 - The reaction is allowed to proceed for 1-2 hours with agitation to facilitate coupling.
- Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.[5]
- Cycle Repetition: These steps (deprotection, washing, neutralization, coupling, washing) are repeated for each subsequent amino acid in the peptide sequence.









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